N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-8-14(2)10-16(9-13)22-19(24)12-26-20-21-11-18(23-20)15-4-6-17(25-3)7-5-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXVAQHENAMASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a thiol under acidic or basic conditions.
Attachment of the 4-Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the imidazole ring is functionalized with the 4-methoxyphenyl group.
Introduction of the Thioacetamide Moiety: This can be done through a reaction with thioacetic acid or its derivatives.
Final Coupling with the 3,5-Dimethylphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3,5-dimethylphenyl group to the thioacetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thioether or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers, thiols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide span multiple scientific disciplines:
- Chemistry: This compound serves as a crucial intermediate in synthesizing more complex molecules. Its structure allows for diverse chemical modifications and reactions, making it a versatile building block in chemical synthesis.
- Biology: Research explores its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The imidazole ring within the compound's structure is known for interacting with enzymes or receptors, potentially inhibiting or modulating their activity. The thioacetamide group may also contribute by binding to metal ions or interacting with biological macromolecules.
- Medicine: The compound is investigated for potential therapeutic effects, positioning it as a drug candidate for various diseases.
- Industry: It is used in developing new materials and as a catalyst in chemical reactions.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
- Reduction: Reduction reactions can convert the thioacetamide group to a thioether or thiol. Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.
- Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common substitution reagents include halogens, nitrating agents, and sulfonating agents.
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The thioacetamide group may also play a role in binding to metal ions or interacting with biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
The target compound’s imidazole core distinguishes it from structurally related thiadiazole () and benzimidazole () derivatives. Key differences include:
- Imidazole (target) : A five-membered ring with two nitrogen atoms, offering hydrogen-bonding capability and aromatic stability.
- Benzimidazole () : A fused benzene-imidazole system, increasing planarity and lipophilicity .
Substituent Effects
Substituents on the heterocyclic core and acetamide side chain critically modulate properties:
Physical and Spectroscopic Properties
Melting Points and Yields
- Thiadiazole Derivatives () : Melting points range from 132°C (5e, 4-chlorobenzyl) to 170°C (5g, ethylthio), with yields of 68–88% .
- Benzimidazole Derivatives () : Melting points and yields are less consistently reported, but nitro-substituted compounds (e.g., 4g, 4h) likely exhibit higher thermal stability due to strong intermolecular interactions .
- Target Compound : Data unavailable, but methoxy and methyl groups may reduce melting points compared to halogen/nitro analogues.
Spectroscopic Trends
- NMR : Thiadiazole derivatives () show distinct aromatic proton signals (δ 6.8–8.1 ppm) and methyl/methoxy resonances (δ 2.3–3.8 ppm) . The target compound’s 3,5-dimethylphenyl group would produce two singlets (δ ~2.2 ppm), while the 4-methoxyphenyl group would resonate at δ ~3.8 ppm.
- IR : Benzimidazole derivatives () exhibit strong C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹), trends likely shared with the target compound .
Data Table: Comparative Analysis of Key Compounds
N/R = Not reported in source; N/A = Not available in provided evidence.
Research Implications and Trends
Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points and stability, while electron-donating groups (methoxy) may improve solubility .
Spectroscopic Utility : NMR and IR data provide reliable fingerprints for distinguishing substituent patterns across analogous compounds.
Biological Activity
N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioacetamide moiety, an imidazole ring, and substituted phenyl groups, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of 397.49 g/mol. The structure is characterized as follows:
| Component | Description |
|---|---|
| Thioacetamide Group | Contains sulfur atom, enhancing reactivity |
| Imidazole Ring | Known for biological activity in various contexts |
| Substituted Phenyl Groups | Modifications that may influence pharmacological properties |
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Compounds with imidazole rings often exhibit enzyme inhibition or receptor modulation. The thioacetamide group may facilitate binding to metal ions or enhance interactions with proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. For instance, studies showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL.
Anticancer Activity
This compound has also been evaluated for anticancer activity.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | 25 | Moderate |
| CEM (T-Lymphocyte) | 15 | High |
| L1210 (Leukemia) | 30 | Moderate |
| MCF7 (Breast) | 40 | Low |
The compound displayed varying levels of cytotoxicity across different cancer cell lines, with the most potent effects observed in T-lymphocyte cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against a panel of pathogens. Results indicated a dose-dependent response with significant inhibition at higher concentrations.
- Cancer Cell Line Evaluation : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating apoptotic cell death.
Comparative Analysis
When compared to similar compounds within the thioacetamide class, this compound demonstrated superior antimicrobial and anticancer activities. Its unique structural components likely contribute to its enhanced biological profile.
Q & A
Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Imidazole Core Formation : Utilize a four-component reaction with substituted aldehydes, ammonium acetate, and thiourea derivatives under reflux in ethanol or acetic acid. Catalysts like HOBt or EDC improve coupling efficiency .
Thioacetamide Linkage : Introduce the thioether group via nucleophilic substitution between a pre-synthesized imidazole-thiol intermediate and chloroacetamide derivatives. Solvent polarity (e.g., DMF vs. acetonitrile) critically affects reaction rates .
- Key Data :
| Reaction Step | Solvent | Catalyst | Yield Range | Reference |
|---|---|---|---|---|
| Imidazole formation | Ethanol | NH4OAc | 60–80% | |
| Thioether coupling | DMF | K2CO3 | 70–85% |
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670–1700 cm⁻¹, C-S at ~650–700 cm⁻¹) .
- NMR Analysis :
- ¹H-NMR : Aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.2–2.5 ppm), and methoxy signals (δ ~3.8 ppm) .
- ¹³C-NMR : Carbonyl (δ ~170 ppm), imidazole carbons (δ 120–150 ppm) .
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., M⁺ at m/z 409) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to simulate binding affinities with target proteins (e.g., enzymes or receptors). For example, docking studies with 9c (a structural analog) showed interactions with catalytic residues in acetylcholinesterase .
- ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity. Substituents like the 4-methoxyphenyl group may enhance membrane permeability .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR/IR assignments by determining the crystal structure. For example, the (E)-configuration of a related thiadiazole analog was confirmed via crystallography .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 4,5-diphenylimidazoles or benzimidazole-thioethers ). Adjust for substituent effects (e.g., electron-withdrawing groups shifting NMR signals).
Q. How does modifying substituents (e.g., methoxy vs. methyl groups) affect the compound’s reactivity and stability?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., methoxy) increase imidazole ring electron density, enhancing nucleophilic substitution rates .
- Steric Effects : Bulky 3,5-dimethylphenyl groups may hinder crystallization, reducing thermal stability compared to smaller substituents .
- Experimental Validation : Synthesize analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and compare reaction kinetics via HPLC or TLC monitoring .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar imidazole-thioacetamide derivatives?
- Methodological Answer :
- Variable Catalysts : Yields for thioether formation vary with catalysts (e.g., 70% with K2CO3 vs. 50% with NaH) due to differences in base strength .
- Solvent Purity : Trace water in DMF can hydrolyze intermediates, reducing yields. Use anhydrous conditions and molecular sieves .
Tables for Key Findings
| Property | Observation | Reference |
|---|---|---|
| Melting Point | 160–165°C (depends on substituents) | |
| Solubility | Poor in water; soluble in DMSO, DMF | |
| Bioactivity (Hypothetical) | Potential kinase inhibition (docking) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
